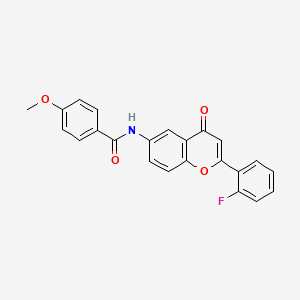
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
科学的研究の応用
G Protein-Coupled Receptor Agonists
One of the key applications of compounds structurally related to N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is as agonists for orphan G protein-coupled receptors (GPRs), specifically GPR35. A study by Thimm et al. (2013) highlighted the synthesis of fluorine-substituted benzamidochromen compounds, showcasing their potent agonistic activity towards GPR35. These compounds were identified through radioligand binding and β-arrestin assays, providing new insights into the receptor's pharmacology and potential therapeutic applications (Thimm, Funke, Meyer, & Müller, 2013).
Antimicrobial Agents
Compounds bearing the chromen-4-one moiety have been synthesized and evaluated for their antimicrobial efficacy. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against a range of bacteria and fungi. These findings suggest a potential route for the development of new antimicrobial agents using the benzamide scaffold as a core structure (Desai, Rajpara, & Joshi, 2013).
Inhibition of Carbon Steel Corrosion
Fouda et al. (2020) explored the use of methoxy-substituted benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research demonstrated the compounds' effectiveness in reducing corrosion, highlighting a practical application of benzamidine derivatives in industrial settings (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Synthesis of Radiolabeled Compounds
Hayashi et al. (2012) developed an efficient method for the automated synthesis of radiolabeled compounds, including a benzamide derivative, for potential use in positron emission tomography (PET) imaging studies. This research underscores the versatility of benzamide derivatives in the development of diagnostic tools (Hayashi, Furutsuka, Ito, Muto, Aki, Fukumura, & Suzuki, 2012).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that this compound might influence .
Pharmacokinetics
The compound may undergo metabolic transformations such as hydroxylation and reduction .
Result of Action
Based on its structural similarity to other compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential impacts on cell growth and proliferation .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: :
特性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-16-9-6-14(7-10-16)23(27)25-15-8-11-21-18(12-15)20(26)13-22(29-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZTWVPHOADBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)
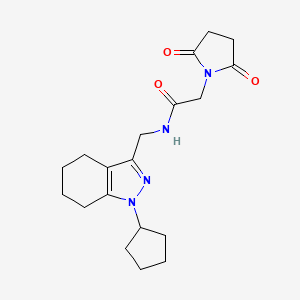
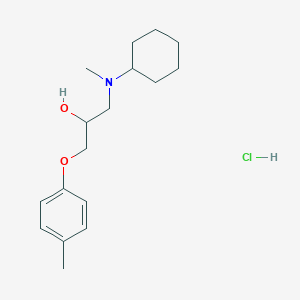
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)
![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)
![1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2994815.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)
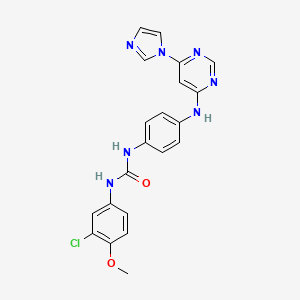
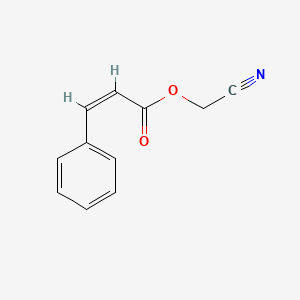
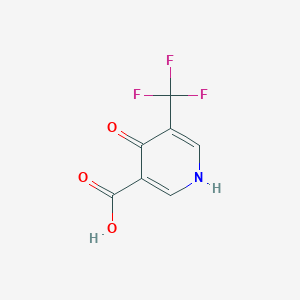
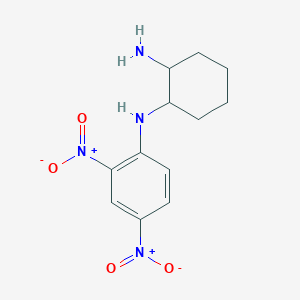
![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/new.no-structure.jpg)
